

Application Notes and Protocols: Selective Deprotonation of Terminal Alkynes Using Sodium Hexamethyldisilazide (NaHMDS)

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Compound of Interest

Compound Name: Sodium bis(trimethylsilyl)amide

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Introduction

The selective deprotonation of terminal alkynes is a fundamental transformation in organic synthesis, providing a powerful method for carbon-carbon bond formation. The resulting acetylide anion is a potent nucleophile that can participate in a variety of reactions, including alkylation, addition to carbonyls, and ring-opening of epoxides. This application note provides a detailed overview and experimental protocols for the use of sodium hexamethyldisilazide (NaHMDS) as a strong, non-nucleophilic base for the efficient and selective deprotonation of terminal alkynes. Its superior solubility in organic solvents and the non-nucleophilic nature of the bulky bis(trimethylsilyl)amide anion make it an excellent choice to minimize side reactions.

[\[1\]](#)[\[2\]](#)

Advantages of NaHMDS for Terminal Alkyne Deprotonation

Sodium hexamethyldisilazide (NaHMDS) has emerged as a preferred base for many applications in organic synthesis, including the deprotonation of terminal alkynes.[\[3\]](#) Key advantages over other strong bases like sodium amide (NaNH_2) or organolithium reagents include:

- **Excellent Solubility:** NaHMDS is commercially available as a solution in various organic solvents, such as tetrahydrofuran (THF), toluene, and hexanes, simplifying its handling and dispensing.[\[4\]](#)
- **Non-Nucleophilic Nature:** The sterically hindered bis(trimethylsilyl)amide anion is a poor nucleophile, which minimizes undesired side reactions, such as nucleophilic attack on electrophilic substrates.
- **High Basicity:** With a pKa of its conjugate acid (hexamethyldisilazane) around 26, NaHMDS is sufficiently basic to quantitatively deprotonate terminal alkynes (pKa \approx 25).[\[5\]](#)[\[6\]](#)
- **Reduced Safety Concerns:** Compared to pyrophoric reagents like tert-butyllithium, NaHMDS solutions are generally safer to handle, though appropriate precautions for air- and moisture-sensitive reagents are still necessary.

Data Presentation

The selection of an appropriate base for the deprotonation of a terminal alkyne is critical and is guided by the pKa values of the alkyne and the conjugate acid of the base. The reaction equilibrium will favor the formation of the weaker acid.

Compound	pKa	Conjugate Base	pKa of Conjugate Acid	Reference(s)
Terminal Alkyne (R-C \equiv C-H)	\sim 25	Acetylide (R-C \equiv C $^-$)	[5] [6]	
Hexamethyldisilazane (HMDS)	\sim 26	NaHMDS		
Ammonia (NH ₃)	38	NaNH ₂	[5] [7]	
Alkane (R-H)	\sim 50	n-BuLi	[5]	
Water (H ₂ O)	15.7	NaOH	[5]	

As shown in the table, the pKa of the conjugate acid of NaHMDS is very close to that of the terminal alkyne, ensuring a favorable equilibrium for deprotonation. In contrast, using a weaker

base like sodium hydroxide (NaOH) would not result in significant deprotonation.

Experimental Protocols

The following protocols provide a general framework for the selective deprotonation of a terminal alkyne using NaHMDS, followed by quenching with an electrophile as a proof of concept.

General Considerations:

- All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
- Glassware should be oven-dried or flame-dried prior to use.
- NaHMDS is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

Protocol 1: Deprotonation of Phenylacetylene

This protocol describes the deprotonation of phenylacetylene to form sodium phenylacetylide.

Materials:

- Phenylacetylene
- Sodium hexamethyldisilazide (NaHMDS) solution (e.g., 1.0 M in THF)
- Anhydrous tetrahydrofuran (THF)
- Deuterated chloroform (CDCl_3) for NMR analysis

Procedure:

- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phenylacetylene (1.0 eq).
- Dissolve the phenylacetylene in anhydrous THF.

- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of NaHMDS in THF (1.05 eq) dropwise via syringe over 10-15 minutes.
- Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.
- The reaction progress can be monitored by taking a small aliquot, quenching with D₂O, and analyzing by ¹H NMR to observe the disappearance of the acetylenic proton signal.

Protocol 2: In-situ Generation of Sodium Phenylacetylide and Reaction with an Electrophile (e.g., Iodomethane)

This protocol demonstrates the utility of the generated acetylide in a subsequent alkylation reaction.

Materials:

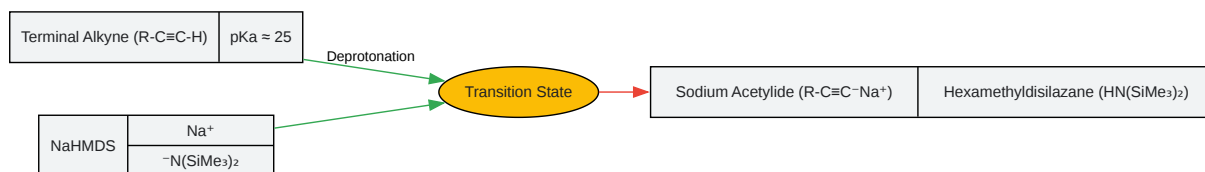
- Phenylacetylene
- Sodium hexamethyldisilazide (NaHMDS) solution (e.g., 1.0 M in THF)
- Anhydrous tetrahydrofuran (THF)
- Iodomethane
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Follow steps 1-5 from Protocol 1 to generate the sodium phenylacetylide in situ.
- After stirring at 0 °C for 1 hour, cool the reaction mixture back down to -78 °C.

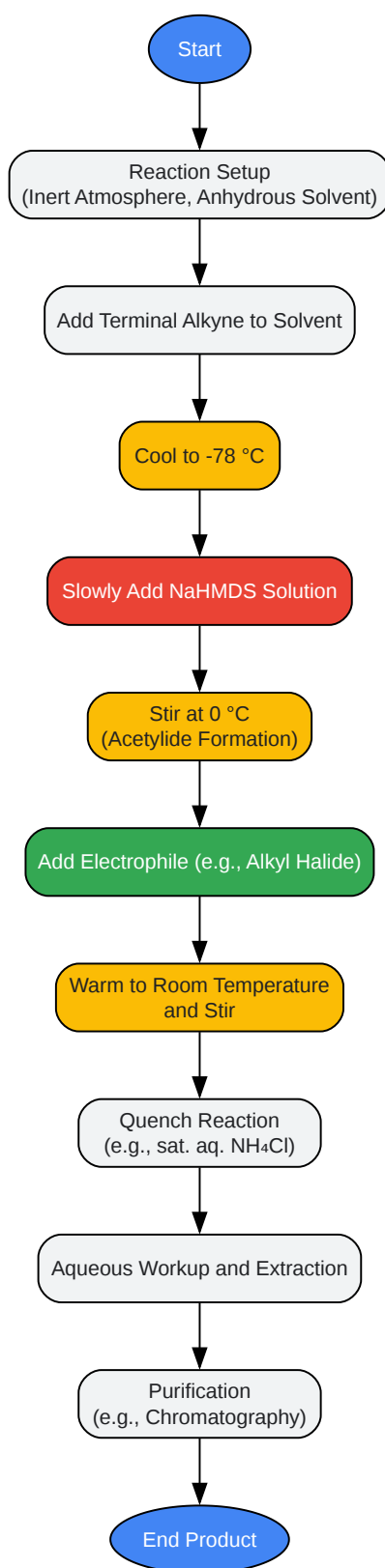
- Slowly add iodomethane (1.1 eq) dropwise.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the corresponding internal alkyne.

Mandatory Visualization



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Caption: Mechanism of terminal alkyne deprotonation by NaHMDS.



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Caption: General experimental workflow for alkyne deprotonation and alkylation.

Applications in Drug Development

The formation of acetylides via deprotonation of terminal alkynes is a cornerstone of modern medicinal chemistry and drug development.[3] The resulting carbon nucleophiles are instrumental in the synthesis of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

- **Scaffold Elaboration:** Acetylides can be used to introduce alkynyl moieties into molecular scaffolds, which can serve as rigid linkers or pharmacophoric elements.
- **Fragment-Based Drug Discovery:** The reaction of acetylides with various electrophilic fragments allows for the rapid generation of diverse compound libraries for screening.
- **Natural Product Synthesis:** Many natural products with potent biological activity contain alkyne functionalities, and their synthesis often relies on the nucleophilic character of acetylides.
- **Click Chemistry:** Terminal alkynes are key functional groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for bioconjugation and the synthesis of complex drug conjugates. The deprotonation to the acetylide is the initial step in some variations of these reactions.

The use of NaHMDS in these synthetic routes offers a reliable and high-yielding method for the crucial deprotonation step, contributing to the efficient and scalable production of pharmaceutical intermediates.

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